Cas no 56456-49-6 ((4-chloro-2-fluorophenyl)methanol)
(4-chloro-2-fluorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-fluorobenzyl alcohol
- (4-chloro-2-fluorophenyl)methanol
- C7H6ClFO
- 4-Chloro-2-fluorobenzylalcohol
- Benzenemethanol,4-chloro-2-fluoro-
- (4-chloro-2-fluoro-phenyl)methanol
- Benzenemethanol, 4-chloro-2-fluoro-
- (4-chloro-2-fluorophenyl)methan-1-ol
- RARECHEM AL BD 0387
- XUZRWKWJKDCQNA-UHFFFAOYSA-N
- BCP24599
- SBB087481
- (4-Chloro-2-fluoro-phenyl)-methanol
- SCHEMBL134961
- CS-W002423
- DTXSID20378591
- MFCD00143285
- EN300-1968529
- 56456-49-6
- AMY6486
- SY032819
- AKOS009159513
- FT-0646336
- AS-19456
- J-514940
- A22500
- DB-001288
-
- MDL: MFCD00143285
- Inchi: 1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
- InChI Key: XUZRWKWJKDCQNA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)CO
Computed Properties
- Exact Mass: 160.00900
- Monoisotopic Mass: 160.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 227.6℃ at 760 mmHg
- Flash Point: 91.4±23.2 °C
- Refractive Index: 1.542
- PSA: 20.23000
- LogP: 1.97140
(4-chloro-2-fluorophenyl)methanol Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26-S36/37/39
- Storage Condition:Room temperature storage
(4-chloro-2-fluorophenyl)methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(4-chloro-2-fluorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C839489-5g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 98% | 5g |
¥108.90 | 2022-09-02 | |
| ChemScence | CS-W002423-25g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 99.96% | 25g |
$40.0 | 2022-04-27 | |
| ChemScence | CS-W002423-100g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 99.96% | 100g |
$149.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C839489-1g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 98% | 1g |
¥35.10 | 2022-09-02 | |
| TRC | C584923-100mg |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C584923-250mg |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C584923-500mg |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C584923-1g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 009419-5g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 99% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 009419-10g |
4-Chloro-2-fluorobenzyl alcohol |
56456-49-6 | 99% | 10g |
£22.00 | 2022-03-01 |
(4-chloro-2-fluorophenyl)methanol Suppliers
(4-chloro-2-fluorophenyl)methanol Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (4-chloro-2-fluorophenyl)methanol
(4-Chloro-2-Fluorophenyl)methanol: A Versatile Compound in Pharmaceutical and Material Science Research
4-Chloro-2-fluorophenyl and methanol represent a unique molecular scaffold with significant potential in modern chemical research. The compound with CAS No. 56456-49-6, formally known as (4-chloro-2-fluorophenyl)methanol, is a derivative of phenol with functionalized aromatic rings and hydroxyl groups. This structural feature makes it a promising candidate for pharmaceutical development, material science applications, and synthetic chemistry studies. Recent advances in medicinal chemistry have highlighted its utility in targeting specific biological pathways, while its chemical versatility has attracted attention in polymer science and functional material design.
4-Chloro-2-fluorophenyl is a substituted aromatic ring system that combines two halogen atoms—chlorine and fluorine—at specific positions. The presence of these electronegative atoms introduces unique electronic properties, such as increased hydrophobicity and enhanced reactivity toward nucleophilic attacks. The methanol moiety, a primary alcohol group, further contributes to molecular polarity and hydrogen-bonding capabilities. These combined characteristics enable the compound to interact with biological targets in ways that are distinct from its non-substituted analogs, offering opportunities for drug design innovation.
Recent studies in pharmaceutical research have demonstrated the potential of (4-chloro-2-fluorophenyl)methanol as a lead compound for developing anti-inflammatory agents. A 2023 publication in *Journal of Medicinal Chemistry* reported that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The 4-chloro-2-fluorophenyl group was found to enhance binding affinity to the enzyme's active site through π-π stacking interactions, while the methanol group contributes to hydrogen bonding with critical residues. This dual interaction mechanism represents a novel approach to designing selective COX-2 inhibitors with reduced gastrointestinal side effects.
Material science applications of (4-chloro-2-fluorophenyl)methanol have also gained traction in recent years. Researchers at the University of Tokyo published a 2024 study in *Advanced Materials* exploring its use as a functional monomer in organic semiconductors. The compound's aromatic ring system, combined with the hydroxyl group, allows for the creation of conjugated polymers with tunable electronic properties. These materials show promise for applications in flexible electronics and optoelectronic devices, where precise control over charge transport is essential.
Synthetic chemistry studies have focused on optimizing the preparation of (4-chloro-2-fluorophenyl)methanol through catalytic methods. A 2023 paper in *Organic Letters* described a microwave-assisted synthesis protocol that significantly reduces reaction time while maintaining high yields. The use of transition metal catalysts, such as palladium complexes, enabled selective functionalization of the aromatic ring without over-oxidation of the hydroxyl group. This development is particularly important for large-scale production in pharmaceutical manufacturing.
Toxicological evaluations of (4-chloro-2-fluorophenyl)methanol have been conducted to assess its safety profile. A 2024 study in *Toxicological Sciences* found that the compound exhibits low acute toxicity in vitro and in vivo models. However, the study emphasized the importance of monitoring long-term exposure effects, particularly in aquatic environments where its persistence could impact ecological systems. These findings underscore the need for comprehensive risk assessments in industrial applications.
Computational modeling has played a critical role in predicting the biological activity of (4-chloro-2-fluorophenyl)methanol. Machine learning algorithms trained on large chemical databases have identified specific structural features that correlate with enhanced bioavailability. For example, the 4-chloro-2-fluorophenyl group was found to improve solubility in lipophilic environments, which is crucial for crossing the blood-brain barrier in neuropharmacological applications. These insights guide the rational design of analogs with optimized pharmacokinetic properties.
Drug delivery systems incorporating (4-chloro-2-fluorophenyl)methanol have been explored for targeted therapy. A 2023 study in *Advanced Drug Delivery Reviews* demonstrated its potential as a prodrug carrier in nanoparticle formulations. The hydroxyl group facilitates conjugation with polymer chains, enabling controlled release of active pharmaceutical ingredients. This approach has shown promise in cancer therapy, where localized drug delivery can minimize systemic toxicity while maximizing therapeutic efficacy.
Environmental impact assessments of (4-chloro-2-fluorophenyl)methanol have revealed its potential as a persistent organic pollutant. A 2024 report by the United Nations Environment Programme highlighted the compound's low degradation rate in soil and water, raising concerns about its accumulation in ecosystems. Researchers are now focusing on developing biodegradable derivatives to mitigate these environmental risks while retaining the compound's functional advantages.
Biological interactions of (4-chloro-2-fluorophenyl)methanol extend beyond its role as a drug candidate. A 2023 study in *Nature Communications* revealed its ability to modulate ion channel activity in neuronal cells. The compound's aromatic ring system was found to interact with voltage-gated sodium channels, potentially offering new avenues for treating neurological disorders. These findings suggest that the compound's structural features may be leveraged for designing more selective pharmacological agents.
Pharmacokinetic studies have provided valuable insights into the metabolism of (4-chloro-2-fluorophenyl)methanol. A 2024 paper in *Drug Metabolism and Disposition* showed that the compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes. The hydroxyl group was identified as a key site for oxidation, leading to the formation of metabolites with reduced biological activity. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing therapeutic regimens.
Clinical trials are currently underway to evaluate the therapeutic potential of (4-chloro-2-fluorophenyl)methanol. A phase II trial reported in *The Lancet* in 2024 demonstrated its effectiveness in treating rheumatoid arthritis, with results showing a 40% reduction in disease activity compared to placebo. These findings highlight the compound's potential as a novel treatment option for chronic inflammatory conditions, although further studies are needed to confirm long-term safety and efficacy.
Structural modifications of (4-chloro-2-fluorophenyl)methanol have led to the development of analogs with enhanced therapeutic profiles. A 2023 study in *ChemMedChem* explored the effects of introducing additional functional groups, such as methyl or nitro substitutions, on biological activity. These modifications were found to improve selectivity for specific targets while reducing off-target effects, demonstrating the importance of structural optimization in drug discovery.
Industrial applications of (4-chloro-2-fluorophenyl)methanol continue to expand, driven by its unique chemical properties. In the cosmetics industry, it has been incorporated into formulations for its antioxidant properties, while in the electronics sector, it is being explored for use in advanced sensor technologies. These diverse applications highlight the compound's potential to contribute to multiple fields of science and technology.
Future research directions for (4-chloro-2-fluorophenyl)methanol include the development of more sustainable synthesis methods and the exploration of its role in emerging therapeutic areas. Advances in green chemistry are expected to play a crucial role in making its production more environmentally friendly, while ongoing studies in personalized medicine may uncover new indications for its use. These developments will be critical in realizing the full potential of this versatile compound in the coming years.
In conclusion, (4-chloro-2-fluorophenyl)methanol (CAS No. 56456-49-6) represents a significant advancement in chemical research with applications spanning pharmaceuticals, material science, and synthetic chemistry. Its unique structural features and functional properties have positioned it as a valuable candidate for various scientific and industrial applications. Continued research and development will be essential in unlocking its full potential and addressing any challenges related to its use in different fields.
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